5-Fluorouracil-6-d1

Description

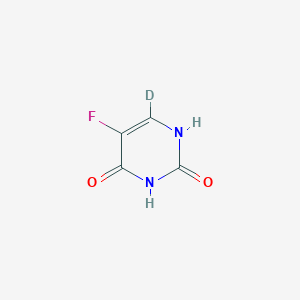

Structure

3D Structure

Properties

IUPAC Name |

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-MICDWDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575933 |

Source

|

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90344-84-6 |

Source

|

| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluorouracil-6-d1 chemical properties and structure

An In-Depth Technical Guide to 5-Fluorouracil-6-d1: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluorouracil-6-d1 (5-FU-d1), a deuterated isotopologue of the widely used antineoplastic agent 5-Fluorouracil (5-FU). Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and critical applications of 5-FU-d1, with a focus on its utility in metabolic research and as an internal standard in quantitative bioanalysis.

Introduction: The Significance of Isotopic Labeling

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for several decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA, ultimately leading to cell death.[3][4][5] To better understand its pharmacokinetics, metabolism, and accurately quantify its concentration in biological matrices, stable isotope-labeled internal standards are indispensable.

5-Fluorouracil-6-d1 is the deuterated analog of 5-FU, where the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom. This substitution results in a molecule that is chemically identical to 5-FU in its reactivity but possesses a higher mass. This key difference makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug during chromatography but is distinguishable by its mass-to-charge ratio (m/z).[6][7] Furthermore, its use is pivotal in metabolic studies to trace the fate of the parent drug without the complications of radioisotope handling.[8]

Chemical Structure and Physicochemical Properties

The core structure of 5-FU-d1 is a pyrimidine ring, a foundational component of nucleobases. The strategic placement of a fluorine atom at position 5 is critical to its anticancer activity, while the deuterium at position 6 provides the isotopic label.

Structural Representation

Caption: Chemical structure of 5-Fluorouracil-6-d1 with atom numbering.

Physicochemical Data Summary

The introduction of deuterium slightly increases the molecular weight but does not significantly alter other physicochemical properties like solubility or pKa compared to 5-FU.

| Property | Value | Source |

| CAS Number | 90344-84-6 | [9][10][11] |

| Molecular Formula | C₄H₂DFN₂O₂ | [11][12] |

| Molecular Weight | 131.08 g/mol | [9][11][12] |

| Appearance | White Solid | [11] |

| Isotopic Purity | Typically ≥99% | [9] |

| Storage | 2-8°C, Refrigerator | [11] |

| Synonyms | 5-Fluoro-2,4(1H,3H)pyrimidinedione-d1, 5-FU-d1 | [11][12] |

Synthesis Pathway

The synthesis of 5-FU-d1 is not commonly detailed in standard literature but can be inferred from established methods for synthesizing 5-FU.[13] A common industrial route involves the direct fluorination of uracil. To produce the deuterated analog, a plausible approach would involve the synthesis of 6-deuterated uracil as a key intermediate, followed by fluorination.

Conceptual Synthesis Workflow

The rationale behind this multi-step process is to introduce the deuterium label at a stable position early in the synthesis before performing the more reactive fluorination step.

Caption: A plausible synthetic workflow for 5-Fluorouracil-6-d1.

Core Applications in Research and Development

The primary value of 5-FU-d1 lies in its application where distinguishing it from the endogenous or administered unlabeled 5-FU is critical.

Pharmacokinetic and Metabolic Studies

5-FU undergoes extensive and rapid catabolism in the body, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[14][15] DPD deficiency can lead to severe toxicity.[3][6] Using 5-FU-d1 allows researchers to administer the labeled drug and trace its conversion into various metabolites, such as 5,6-dihydro-5-fluorouracil (DHFU), without interference from the unlabeled drug.[5] This is crucial for understanding individual patient metabolism and developing strategies to mitigate toxicity.[8]

Caption: Catabolic and anabolic pathways of 5-Fluorouracil.

Gold Standard for Quantitative Bioanalysis

In therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accurate measurement of drug concentrations in biological fluids like plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[16][17][18]

Causality: The ideal internal standard (IS) for LC-MS/MS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) compound like 5-FU-d1 is the "gold standard" IS. It has nearly identical retention time and ionization efficiency as 5-FU but does not suffer from the ion suppression or enhancement effects that a different chemical entity (analog IS) might.[7] This ensures the highest possible accuracy and precision in quantification.[6]

Experimental Protocol: Quantification of 5-FU in Human Plasma using LC-MS/MS

This protocol provides a self-validating system for the accurate determination of 5-FU concentrations, a critical component of TDM for patients undergoing chemotherapy.

Objective

To accurately quantify the concentration of 5-Fluorouracil in human plasma samples using a validated UPLC-MS/MS method with 5-Fluorouracil-6-d1 as the internal standard.

Materials and Reagents

-

5-Fluorouracil (Analyte)

-

5-Fluorouracil-6-d1 (Internal Standard, IS)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ethyl Acetate (LC-MS Grade)

-

2-Propanol (LC-MS Grade)

-

Ultrapure Water

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of 5-FU and 5-FU-d1 in methanol.

-

From the stock solutions, prepare a series of 5-FU working solutions (for calibration curve and quality controls) and a single 5-FU-d1 working solution (e.g., 1 µg/mL) by serial dilution with 50:50 methanol:water.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: LLE is chosen to efficiently remove proteins and phospholipids from the plasma matrix, which can cause significant ion suppression and contaminate the MS system.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 5-FU-d1 IS working solution. Vortex briefly.

-

Add 500 µL of extraction solvent (e.g., 10:1 ethyl acetate:2-propanol).[19]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A. Vortex to dissolve.

-

-

UPLC-MS/MS Analysis:

-

Rationale: A reversed-phase C18 column is used to retain the polar 5-FU. A gradient elution ensures a sharp peak shape and separation from matrix components. Negative ion mode ESI is selected for its high sensitivity for deprotonating the acidic N-H groups of 5-FU.

-

UPLC System: Waters Acquity UPLC or equivalent

-

Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[20]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole (e.g., Sciex, Waters)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

5-FU: 129.0 > 42.0 [m/z, M-H]⁻

-

5-FU-d1 (IS): 130.0 > 42.0 [m/z, M-H]⁻

-

-

Data Analysis: Quantify by calculating the peak area ratio of the analyte (5-FU) to the internal standard (5-FU-d1). Construct a calibration curve using weighted (1/x²) linear regression.

-

Bioanalytical Workflow Diagram

Caption: Workflow for the bioanalysis of 5-FU using 5-FU-d1 as an internal standard.

Conclusion

5-Fluorouracil-6-d1 is a vital tool for the pharmaceutical and clinical research communities. Its role as a stable isotope-labeled internal standard ensures the highest fidelity in quantitative bioanalysis, which is critical for the safe and effective administration of 5-FU. Furthermore, its application in metabolic research provides invaluable insights into the drug's disposition and the enzymatic pathways that govern its efficacy and toxicity. The methodologies and principles outlined in this guide underscore the importance of precision and scientific rigor in the development and monitoring of chemotherapeutic agents.

References

-

Pharmaffiliates. (n.d.). 5-Fluorouracil-6-d1. Retrieved from [Link][11]

-

Shani, J., Wolf, W., Schlesinger, T., Atkins, H. L., Casella, V. R., Fowler, J. S., Greenberg, D., Ido, T., Lambrecht, R. M., MacGregor, R., Mantescu, C., Neirinckx, R., Sodd, V., Som, P., & Wolf, A. P. (1978). Metabolic and distribution studies with radiolabeled 5-fluorouracil. International Journal of Nuclear Medicine and Biology, 5(1), 19-28. Retrieved from [Link][8]

-

Dewei Na. (n.d.). 5-Fluorouracil-6-d1. Retrieved from [Link][12]

-

Al-Tannak, N. F., & Al-Hassawi, N. A. (2014). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1050. Retrieved from [Link][16]

-

Scacheri, P. C., & Jigmond, M. J. (2006). Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Organic letters, 8(26), 6003–6005. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link][21]

-

Breda, M., & Barattè, S. (2000). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Chromatographia, 51(Suppl. 1), S225-S232. Retrieved from [Link][22]

-

Zhao, L., Zhang, Y. B., Liu, Y., Wang, Y. Q., Song, Y. L., & Zhang, Z. R. (2010). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Archiv der Pharmazie, 343(6), 332-338. Retrieved from [Link][1]

-

Galarza, A. F., Valenti, V., Fages, C., Villani, P., Pisano, C., & Carminati, P. (2005). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Therapeutic Drug Monitoring, 27(3), 362-368. Retrieved from [Link][23]

-

Pai, A., Jayachandran, E., Sidhan, S., & G, K. (2019). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 9(10), 223. Retrieved from [Link][17]

-

Opletalová, V., & Pšenková, J. (2010). 5-Fluorouracil – Characteristics and Analytical Determination. Ceska a Slovenska Farmacie, 59(4), 151-158. Retrieved from [Link][24]

-

Wang, L., Wang, H., & Liu, H. (2011). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 19(3), 321-326. Retrieved from [Link][25]

-

McLeod, H. L., Milne, L. H., & Johnston, S. J. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111-120. Retrieved from [Link][14]

-

Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). 1H-NMR and 13C-NMR spectra of 5-FA. ResearchGate. Retrieved from [Link][26]

-

Filace, F. (2013). Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS | DCU Research Repository. Retrieved from [Link][27]

-

Andersen, M. K., Dimeski, G., Agnew, J. B., & Atherton, T. J. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(6), 759-766. Retrieved from [Link][19]

-

Yulianita, A., Ibrahim, S., & Harahap, Y. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon, 7(12), e08544. Retrieved from [Link][20]

-

National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. NIST WebBook. Retrieved from [Link][28]

-

Liu, Y., Chen, Y., Wei, Y., & Zhang, H. (2013). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 18(10), 12896-12906. Retrieved from [Link][29]

-

Lee, S. B., Park, H., & Lee, D. Y. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1756. Retrieved from [Link][30]

-

ResearchGate. (n.d.). Structures of 5-fluorouracil and its prodrugs. Retrieved from [Link][31]

-

Aydin, H. H., Yasar, N., & Ceylan, A. (2016). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Journal of Oncological Sciences, 2(2), 37-43. Retrieved from [Link][18]

-

van Kuilenburg, A. B. P., & van Lenthe, H. (2004). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 29, 236-239. Retrieved from [Link][6]

-

Patel, P. M., & Patel, N. J. (2023). Fluorouracil. StatPearls. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Chemical structure of 5-fluorouracil. Retrieved from [Link][32]

-

Moore, A. Y. (2009). Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders. Journal of Dermatological Treatment, 20(6), 328-335. Retrieved from [Link][33]

-

ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). Retrieved from [Link][5]

-

Miller, E. (1971). The metabolism and pharmacology of 5-fluorouracil. Journal of Surgical Oncology, 3(3), 309-315. Retrieved from [Link][34]

-

Miura, K., & Kinouchi, M. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 9(5), 42. Retrieved from [Link][15]

-

Rosing, H., van der Vlist, J., Beijnen, J. H., & Schellens, J. H. M. (2011). Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study. Cancer Chemotherapy and Pharmacology, 67(3), 567-575. Retrieved from [Link][7]

-

Cano, J. P., Rigault, J. P., Aubert, C., Carcassonne, Y., & Seitz, J. F. (1979). Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. Retrieved from [Link][35]

-

ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil. Retrieved from [Link][36]

-

Malet-Martino, M. C., Martino, R., & Vialaneix, J. P. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. Retrieved from [Link][37]

Sources

- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluorouracil - Wikipedia [en.wikipedia.org]

- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nvkc.nl [nvkc.nl]

- 7. Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic and distribution studies with radiolabeled 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 5-Fluorouracil-6-d1_北京科量技术有限公司 [gjbzwzw.com]

- 13. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 14. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jfda-online.com [jfda-online.com]

- 26. researchgate.net [researchgate.net]

- 27. doras.dcu.ie [doras.dcu.ie]

- 28. 5-Fluorouracil [webbook.nist.gov]

- 29. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Clinical applications for topical 5-fluorouracil in the treatment of dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. The metabolism and pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Determination of 5-fluorouracil in plasma by GC/MS using an internal standard. Applications to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated 5-Fluorouracil (D-5-FU), a molecule of significant interest in pharmaceutical development. By strategically replacing hydrogen atoms with deuterium, the metabolic stability of 5-Fluorouracil (5-FU) can be enhanced, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy.[1][2][][4] This guide delves into the mechanistic rationale behind deuteration, details established and innovative synthetic methodologies, and outlines rigorous purification and analytical validation protocols. Authored from the perspective of a Senior Application Scientist, this document aims to bridge theoretical chemistry with practical, field-proven insights to empower researchers in their pursuit of developing next-generation cancer therapeutics.

Introduction: The Rationale for Deuterating 5-Fluorouracil

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its synthesis in 1957, functions as a pyrimidine analog that disrupts DNA synthesis and repair in rapidly dividing cancer cells.[5][6][7] However, its clinical utility is often hampered by a narrow therapeutic window and significant toxicity.[7] Deuteration, the substitution of hydrogen with its stable, non-radioactive isotope deuterium, offers a compelling strategy to refine the pharmacological properties of 5-FU.

The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][] This seemingly subtle modification can significantly slow the rate of drug metabolism, primarily in the liver, leading to several potential advantages:[1]

-

Improved Metabolic Stability: A reduced rate of breakdown can lead to a longer drug half-life.[1][]

-

Enhanced Therapeutic Efficacy: Sustained therapeutic concentrations may improve treatment outcomes.[]

-

Reduced Toxic Metabolite Formation: Slower metabolism can minimize the generation of harmful byproducts.[1]

-

Lower Dosage Requirements: A longer duration of action could allow for smaller or less frequent doses, improving patient compliance.[]

The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), serves as a clinical precedent for the potential of this strategy. This guide will now explore the practical aspects of applying this principle to the synthesis and purification of deuterated 5-Fluorouracil.

Synthetic Strategies for Deuterated 5-Fluorouracil

The introduction of deuterium into the 5-FU scaffold can be achieved at various positions. Labeling at the C6 position is of particular interest as this site is involved in the metabolic breakdown of the drug. This section outlines key synthetic approaches.

Direct H-D Exchange of Uracil Derivatives

A straightforward approach involves the direct exchange of hydrogen for deuterium on a uracil precursor. This can often be achieved under acidic or basic conditions in the presence of a deuterium source, such as deuterium oxide (D₂O).

A notable method involves the use of a heterogeneous Palladium on carbon (Pd/C) catalyst in a D₂O-H₂ system.[8] This technique facilitates deuterium incorporation into the base moiety of nucleic acids and can be applied to uracil derivatives.[8] The efficiency of the exchange can be influenced by temperature, with higher temperatures generally leading to greater deuterium incorporation.[8]

Deconstruction-Reconstruction Strategy for Pyrimidine Labeling

A more versatile and recently developed method is the deconstruction-reconstruction strategy.[9][10][11][12] This powerful technique allows for high isotopic enrichment across a variety of pyrimidine structures, including complex drug-like molecules.[9][10][11][12]

The process can be summarized as follows:

-

Deconstruction: The pyrimidine ring is opened to form a vinamidinium salt.[9][10][11][12]

-

Deuteration: The intermediate vinamidinium salt can be selectively deuterated.[10][12]

-

Reconstruction: The deuterated intermediate is then cyclized with a labeled amidine under basic conditions to form the isotopically enriched pyrimidine.[9][10][11][12]

This method offers the flexibility to introduce deuterium at specific positions and can be combined with the use of other labeled reagents to generate various isotopologs.[10][12]

Synthesis via Silylated Intermediates

A common and efficient route to 5-Fluorouracil itself involves the use of silylated intermediates. This approach can be adapted for the synthesis of deuterated analogs by using a deuterated starting material.

A key intermediate is 5-fluoro-2,4-bis(trimethylsilyloxy)pyrimidine. This compound can be synthesized from 5-Fluorouracil. By analogy, a deuterated version of this intermediate could be prepared from a deuterated 5-FU precursor.

Purification of Deuterated 5-Fluorouracil

Achieving high purity is paramount for any pharmaceutical compound. The purification of deuterated 5-FU involves removing unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step approach combining recrystallization and chromatography is typically employed.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of D-5-FU. For 5-Fluorouracil, various solvent systems have been explored, including mixtures of organic solvents and water (e.g., DMF/water, acetone/water).[13] A typical protocol involves:

-

Dissolution: Dissolving the crude D-5-FU in a suitable solvent or solvent mixture at an elevated temperature.[13]

-

Crystallization: Slowly cooling the solution to allow for the formation of pure crystals.[13]

-

Isolation: Filtering the crystals and washing them with a cold solvent to remove residual impurities.[13]

-

Drying: Drying the purified crystals under vacuum.[13]

The efficiency of this process can be optimized by adjusting the solvent composition, cooling rate, and the number of recrystallization cycles.[13]

Chromatographic Methods

For achieving the highest purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of 5-FU and its derivatives.[14][15][16][17]

Key Considerations for HPLC Purification:

-

Stationary Phase: Reversed-phase columns, such as C18, are commonly used.[16][18] Spherisorb ODS-2 has been shown to provide excellent separation for fluoropyrimidines.[18]

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol) is typical.[16] An acidic mobile phase, such as 0.05 M monobasic ammonium phosphate (pH 3.5), can achieve optimal resolution.[18]

-

Detection: UV detection at a wavelength of approximately 265 nm is suitable for 5-FU.[14]

Gas chromatography (GC) can also be employed, often requiring a derivatization step to increase the volatility of the analyte.[14][19]

Analytical Validation

Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final deuterated 5-Fluorouracil product.

Purity Assessment

The purity of the synthesized D-5-FU is typically determined by HPLC.[13] The goal is to achieve a purity of >99%, with individual impurities below 0.1%.

Structural Confirmation and Isotopic Enrichment

A combination of spectroscopic techniques is used to confirm the chemical structure and determine the level of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. ¹³C and ¹⁹F NMR provide further structural confirmation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass of the deuterated molecule and quantifying the isotopic enrichment.

Experimental Protocols

General Synthesis of Deuterated 5-Fluorouracil (Illustrative)

This is a generalized protocol and requires optimization based on the specific deuteration strategy employed.

-

Reaction Setup: A flame-dried round-bottom flask is charged with the starting pyrimidine derivative and a magnetic stir bar.

-

Deuterium Source: The flask is evacuated and backfilled with an inert atmosphere (e.g., argon). A deuterated solvent (e.g., D₂O, deuterated methanol) and any necessary catalysts or reagents are added via syringe.

-

Reaction: The reaction mixture is stirred at the appropriate temperature for a specified period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, the reaction is quenched, and the crude product is isolated by extraction or precipitation.

-

Purification: The crude product is purified by recrystallization followed by preparative HPLC.

HPLC Method for Purity Analysis

-

Column: Spherisorb ODS-2, 5 µm, 4.6 x 250 mm

-

Mobile Phase: 0.05 M NH₄H₂PO₄ (pH 3.5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Temperature: Ambient

Data Presentation

Table 1: Comparison of Purification Techniques

| Technique | Advantages | Disadvantages | Typical Purity Achieved |

| Recrystallization | Scalable, cost-effective | Lower resolution for closely related impurities | 95-99% |

| Preparative HPLC | High resolution, excellent for final polishing | Lower capacity, more expensive | >99.5% |

Visualizations

Caption: General workflow for the purification and validation of deuterated 5-Fluorouracil.

Conclusion

The synthesis and purification of deuterated 5-Fluorouracil represent a promising avenue for enhancing the therapeutic potential of this widely used anticancer agent. By leveraging modern synthetic strategies, such as the deconstruction-reconstruction approach, and employing rigorous purification and analytical techniques, researchers can produce high-purity, isotopically enriched D-5-FU for further preclinical and clinical investigation. This guide provides a foundational framework to support these endeavors, with the ultimate goal of developing safer and more effective cancer therapies.

References

- Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society.

-

Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. Journal of the American Chemical Society. [Link]

-

Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. figshare. [Link]

-

ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. [Link]

-

American Chemical Society. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy. [Link]

-

Miller, A. A., Benvenuto, J. A., & Loo, T. L. (1982). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. Journal of Chromatography B: Biomedical Sciences and Applications, 228, 165-176. [Link]

-

Bioscientia. (2023). Deuterated Drugs. [Link]

-

ResearchGate. (n.d.). H-D exchange reaction of uracil derivatives. [Link]

-

A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. (2023). Molecules, 28(6), 2786. [Link]

-

The supramolecular self-assembly of 5-fluorouracil and caffeic acid through cocrystallization strategy opens up a new way for the development of synergistic antitumor pharmaceutical cocrystal. (2021). CrystEngComm, 23(16), 3041-3050. [Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Journal of Chromatography B, 837(1-2), 1-10. [Link]

- Composition of 5-fluorouracil and refining method therefor. (2021).

-

Heller, S. R. (1968). 1-H NMR studies on deuterium-hydrogen exchange at C-5 in uridines. Biochemical and Biophysical Research Communications, 32(6), 998-1001. [Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2006). Journal of Chromatography B, 837(1-2), 1-10. [Link]

-

Modulating the solubility and pharmacokinetic properties of 5-fluorouracil via cocrystallization. (2020). CrystEngComm, 22(16), 2819-2828. [Link]

-

Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. (2007). Organic Letters, 9(22), 4523-4526. [Link]

-

Improved chemical syntheses of 5,6-dihydro-5-fluorouracil. (2007). Organic Letters, 9(22), 4523-4526. [Link]

-

Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (2012). Journal of Food and Drug Analysis, 20(4), 947-951. [Link]

-

Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. (2020). Critical Reviews in Analytical Chemistry, 51(6), 566-587. [Link]

-

Comments on "Cocrystallization of 5-fluorouracil with gallic acid: A novel 5-fluorouracil cocrystal displaying synergistic anti-tumor activity both in oral and intraperitoneal injection administration". (2024). European Journal of Pharmaceutics and Biopharmaceutics, 197, 114217. [Link]

-

Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016). International Journal of Pharmaceutical Sciences Review and Research, 39(1), 41-44. [Link]

-

Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. (2016). Crystal Growth & Design, 16(7), 3994-4001. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2008). Molecules, 13(4), 815-825. [Link]

-

The synthesis of 18 F-5-fluorouracil. VII. (1973). Journal of Nuclear Medicine, 14(1), 63-64. [Link]

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (2015). Molecules, 20(9), 16209-16222. [Link]

-

Convenient synthesis of 5-fluorouracil. (1972). The Journal of Organic Chemistry, 37(19), 2933-2934. [Link]

-

5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine. (n.d.). PubChem. [Link]

-

Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. (1980). Journal of Chromatography B: Biomedical Sciences and Applications, 183(3), 269-279. [Link]

-

A Study of 5-Fluorouracil Desorption from Mesoporous Silica by RP-UHPLC. (2019). Molecules, 24(20), 3748. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2008). Molecules, 13(4), 815-825. [Link]

-

Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery. (2013). International Journal of Nanomedicine, 8, 437-446. [Link]

-

Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). International Journal for Pharmaceutical Research Scholars, 4(1), 210-215. [Link]

-

5-Fluoro-2,4-bis-[(trimethylsilyl)oxy]-pyrimidine. (n.d.). Chemical-Suppliers.com. [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm. [Link]

-

Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase. (2018). Expert Opinion on Drug Metabolism & Toxicology, 14(7), 701-713. [Link]

-

Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. (2018). Chemosphere, 208, 34-42. [Link]

Sources

- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 4. bioscientia.de [bioscientia.de]

- 5. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Stable Isotope Labeling of Pyrimidines Using a DeconstructionâReconstruction Strategy - figshare - Figshare [figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Certificate of Analysis and Specifications of 5-Fluorouracil-6-d1

This guide provides an in-depth analysis of the essential quality attributes and analytical methodologies pertinent to the Certificate of Analysis (CoA) for 5-Fluorouracil-6-d1. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the specifications of this critical deuterated active pharmaceutical ingredient (API).

Introduction: The Significance of Deuteration in 5-Fluorouracil

5-Fluorouracil (5-FU) is a potent antineoplastic agent that has been a cornerstone of chemotherapy for decades.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA, thereby impeding the proliferation of rapidly dividing cancer cells.[1] The strategic replacement of a hydrogen atom with its stable, heavier isotope, deuterium, at the 6-position of the pyrimidine ring to create 5-Fluorouracil-6-d1 (5-FU-d1) is a nuanced modification. This substitution is predicated on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can lead to a reduced rate of metabolism compared to the carbon-hydrogen (C-H) bond.[3] This alteration in metabolic fate can potentially enhance the drug's pharmacokinetic profile, offering avenues for improved therapeutic efficacy and safety.[4]

Given its intended use in research and potential clinical applications, ensuring the identity, purity, and isotopic integrity of 5-Fluorouracil-6-d1 is of paramount importance. The Certificate of Analysis serves as the definitive document attesting to the quality of a specific batch, providing a summary of test results against established specifications.[5]

Deconstructing the Certificate of Analysis for 5-Fluorouracil-6-d1

A Certificate of Analysis for a deuterated compound like 5-Fluorouracil-6-d1 is a comprehensive document that extends beyond the typical parameters of a non-labeled API. It must not only confirm the chemical identity and purity but also rigorously quantify the extent and location of isotopic labeling. Below is a representative structure of a CoA for 5-Fluorouracil-6-d1, followed by a detailed explanation of each critical parameter.

Table 1: Representative Certificate of Analysis for 5-Fluorouracil-6-d1

| Test Parameter | Specification | Result | Analytical Method |

| Identification | |||

| ¹H-NMR | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |

| Mass Spectrometry | Conforms to structure | Conforms | HRMS (ESI+) |

| HPLC Retention Time | Matches reference standard | Matches | HPLC-UV |

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Purity | |||

| Deuterium Enrichment | ≥ 98 atom % D | 99.2 atom % D | ¹H-NMR / Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Assay (on as-is basis) | 98.0% - 102.0% | 99.8% | HPLC-UV |

In-Depth Analysis of Key Specifications and Methodologies

Identification: A Three-Pronged Approach for Unambiguous Confirmation

The identity of 5-Fluorouracil-6-d1 is unequivocally established through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a cornerstone for confirming the molecular structure and, crucially, the position of deuteration.[4] In the ¹H-NMR spectrum of 5-Fluorouracil-6-d1, the signal corresponding to the proton at the 6-position, which is prominent in the spectrum of unlabeled 5-Fluorouracil, will be significantly diminished or absent. The presence of other expected proton signals confirms the integrity of the core molecular structure. The causality here is that the deuterium nucleus (²H) has a different gyromagnetic ratio than a proton (¹H), making it effectively "silent" in a standard ¹H-NMR experiment.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which must align with the theoretical mass of C₄H₂DFN₂O₂. The observed molecular weight will be approximately one mass unit higher than that of unlabeled 5-Fluorouracil (C₄H₃FN₂O₂), directly confirming the incorporation of a single deuterium atom.[4]

-

High-Performance Liquid Chromatography (HPLC): The retention time of the analyte in an HPLC system is a characteristic physical property under defined conditions. By comparing the retention time of the 5-Fluorouracil-6-d1 sample to that of a certified reference standard, its identity can be further corroborated.

Chemical Purity: Quantifying the Undesired

Chemical purity, assessed by HPLC with UV detection, determines the percentage of the desired compound in the sample, excluding water, residual solvents, and isotopic variants. The specification of ≥ 98.0% is a common threshold for high-quality research-grade and early-phase development compounds. Impurities could arise from the synthetic process or degradation and may have their own pharmacological and toxicological profiles, necessitating their strict control.

Isotopic Purity: The Essence of a Deuterated Compound

For any deuterated compound, the isotopic purity is a critical quality attribute. It is typically defined by the deuterium enrichment at the specified position.

-

Deuterium Enrichment: This specification (≥ 98 atom % D) indicates that in at least 98% of the molecules in the batch, the atom at the 6-position is deuterium.[6] This is a crucial parameter as the therapeutic and pharmacokinetic advantages of deuteration are directly linked to the high prevalence of the C-D bond at the target site.[4] Both ¹H-NMR and Mass Spectrometry are powerful tools for this determination. In ¹H-NMR, the isotopic enrichment can be calculated by comparing the integration of the residual proton signal at the 6-position to the integration of a non-deuterated position on the molecule. Mass spectrometry can resolve the peaks corresponding to the deuterated (d1) and non-deuterated (d0) species, and their relative intensities can be used to calculate the enrichment.

Diagram 1: Quality Control Workflow for 5-Fluorouracil-6-d1

Caption: Quality control workflow for 5-Fluorouracil-6-d1.

Experimental Protocols: A Closer Look at the Methodologies

The following protocols are representative of the methods used to generate the data for a Certificate of Analysis for 5-Fluorouracil-6-d1.

Protocol 1: HPLC Method for Purity and Assay

This method is adapted from established procedures for 5-Fluorouracil analysis.[7][8][9]

-

Chromatographic System:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

-

Mobile Phase: A mixture of a buffer (e.g., 5 mM KH₂PO₄, pH 6.0) and methanol (e.g., 96:4 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25°C.[9]

-

Injection Volume: 20 µL.[8]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 5-Fluorouracil-6-d1 standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase), followed by the standard solution and then the sample solution.

-

The purity is calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

-

Protocol 2: Mass Spectrometry for Identity and Isotopic Enrichment

This protocol outlines the use of UPLC-MS/MS for confirmation.[11]

-

Mass Spectrometry System:

-

System: UPLC coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI mode is often effective for 5-FU.[11]

-

Multiple Reaction Monitoring (MRM): For 5-FU-d1, the transition would be approximately m/z 129.9 -> [fragment ion]. For the non-deuterated 5-FU, it is m/z 128.9 -> 41.8.[11] The specific fragment for the deuterated version would need to be determined during method development.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

-

Procedure:

-

Infuse the sample solution into the mass spectrometer to obtain the full scan spectrum and confirm the molecular ion peak corresponding to 5-Fluorouracil-6-d1.

-

To determine isotopic enrichment, acquire high-resolution mass spectra and measure the relative abundance of the ions corresponding to the d1 (C₄H₂DFN₂O₂) and d0 (C₄H₃FN₂O₂) species. The percentage of the d1 species relative to the sum of d0 and d1 gives the isotopic enrichment.

-

Protocol 3: ¹H-NMR for Identity and Isotopic Enrichment

NMR provides definitive structural information.[4][12]

-

NMR System:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in the deuterated solvent.

-

-

Procedure:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Confirm the presence of all expected proton signals and the significant reduction or absence of the signal for the proton at the 6-position.

-

For isotopic enrichment, carefully integrate the residual signal for the H-6 proton and compare this integral to the integral of a well-resolved, non-exchangeable proton on the molecule (e.g., the C-H proton in the pyrimidine ring). The ratio of these integrals allows for the calculation of the percentage of non-deuterated compound, and thus the deuterium enrichment.

-

Diagram 2: Analytical Approaches for 5-FU-d1 Characterization

Caption: Interplay of analytical techniques for quality assessment.

Conclusion: The Assurance of Quality

The Certificate of Analysis for 5-Fluorouracil-6-d1 is more than a mere formality; it is a scientifically validated testament to the quality, identity, and integrity of the material. For researchers and drug developers, a thorough understanding of the CoA and the underlying analytical methodologies is crucial for ensuring the reliability and reproducibility of their work. The specifications for chemical purity and, most importantly, isotopic enrichment, are directly linked to the potential therapeutic benefits and safety profile of this next-generation pharmaceutical compound. This guide provides the foundational knowledge to critically evaluate and understand the data presented in the CoA, thereby fostering confidence in the use of 5-Fluorouracil-6-d1 in its intended applications.

References

-

Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2018). Scientific Literature. Retrieved from [Link]

-

Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. (2019). PubMed. Retrieved from [Link]

-

A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). PubMed. Retrieved from [Link]

-

Estimation of 5-fluorouracil by high-performance liquid Chromatography Reversed-phase Validated method. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. (2002). PubMed. Retrieved from [Link]

-

5-Fluorouracil. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

A Simple and Sensitive Fully Validated HPLC-UV Method for the Determination of 5-Fluorouracil and Its Metabolite 5,6-Dihydrofluorouracil in Plasma. (2005). Semantic Scholar. Retrieved from [Link]

-

Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (2013). SciELO. Retrieved from [Link]

-

Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

-

A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Deuterium Labelled Drug Standards | Deuteration Tech. (n.d.). SV ChemBioTech. Retrieved from [Link]

-

A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells With Acquired Chemoresistance. (2020). PubMed. Retrieved from [Link]

-

Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. (2019). ResearchGate. Retrieved from [Link]

-

A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. (2006). NVKC. Retrieved from [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. (n.d.). PubMed. Retrieved from [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. (2010). National Institutes of Health. Retrieved from [Link]

-

5-Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stable Isotopes for Biomolecular NMR. (n.d.). Eurisotop. Retrieved from [Link]

-

Protein isotopic enrichment for NMR studies. (n.d.). SlidePlayer. Retrieved from [Link]

-

5FU and related substances EMEA-H-A31-1481 - Assessment Report. (2020). European Medicines Agency. Retrieved from [Link]

-

Fluorouracil - Adrucil®, 5-FU. (2017). GlobalRPH. Retrieved from [Link]

-

NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. (2023). National Institutes of Health. Retrieved from [Link]

-

5-Fluorouracil – Characteristics and Analytical Determination. (2025). ResearchGate. Retrieved from [Link]

-

Fluorouracil. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Testing the Efficacy of Topical Calcipotriene Plus 5-Fluorouracil Combination to Activate the Immune System Against Precancerous Skin Lesions in Organ Transplant Recipients. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Littler Mendelson P.C. | Built for your tomorrow. (n.d.). Littler Mendelson P.C. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. scientificliterature.org [scientificliterature.org]

- 6. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]

- 7. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]

- 8. rjptonline.org [rjptonline.org]

- 9. jfda-online.com [jfda-online.com]

- 10. scielo.br [scielo.br]

- 11. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluorouracil and its Deuterated Analogues

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of 5-Fluorouracil in Oncology

For over six decades, 5-Fluorouracil (5-FU) has remained a cornerstone of chemotherapy regimens for a multitude of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1] Its longevity in the fast-evolving landscape of cancer therapeutics is a testament to its potent and multifaceted mechanism of action. As a pyrimidine analogue, 5-FU deceptively inserts itself into the intricate machinery of nucleotide metabolism, leading to a cascade of cytotoxic events that preferentially target rapidly proliferating cancer cells.[2][3]

This technical guide provides a comprehensive exploration of the core mechanisms underpinning 5-FU's anticancer activity. Moving beyond a textbook overview, we will delve into the enzymatic choreography of its activation and catabolism, the dual-pronged assault on both DNA synthesis and RNA function, and the emerging nuances of its interaction with the tumor microenvironment. Furthermore, we will venture into the innovative realm of drug deuteration, examining the theoretical underpinnings and potential therapeutic implications of a deuterated 5-Fluorouracil analogue. By leveraging the kinetic isotope effect, such modifications hold the promise of refining the pharmacological profile of this venerable anticancer agent, potentially enhancing its efficacy and mitigating its dose-limiting toxicities.

Part 1: The Intricate Cytotoxic Mechanisms of 5-Fluorouracil

The anticancer effects of 5-FU are not attributable to a single molecular interaction but rather a coordinated disruption of several vital cellular processes.[4] The journey of a 5-FU molecule from administration to inducing cell death involves a series of metabolic transformations, culminating in the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][5]

Metabolic Activation: The Gateway to Cytotoxicity

Upon entering a cell, 5-FU is rapidly converted into its active forms through a series of enzymatic reactions.[1] The primary activation pathways are as follows:

-

Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[4] Alternatively, it can be anabolized to fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK).[4] FUMP is then further phosphorylated to fluorouridine diphosphate (FUDP), which can then be converted to the active metabolite FUTP.

-

Conversion to FdUMP: FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is subsequently dephosphorylated to the potent thymidylate synthase inhibitor, FdUMP. Another pathway involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP), followed by phosphorylation to FdUMP by thymidine kinase (TK).[6]

The intricate network of these metabolic pathways is visually represented in the following diagram:

Metabolic activation pathways of 5-Fluorouracil (5-FU).

The Cornerstone of 5-FU's Action: Thymidylate Synthase Inhibition

The most well-established mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[7] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a key building block of DNA.[2]

The active metabolite FdUMP acts as a suicide inhibitor of TS.[8] It forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[4] This complex effectively sequesters the enzyme, preventing it from binding to its natural substrate, deoxyuridine monophosphate (dUMP).[4] The resulting depletion of the intracellular dTMP and dTTP pools leads to what is known as "thymineless death," a state where cells are unable to replicate their DNA, ultimately triggering apoptosis.[7] The co-administration of leucovorin (a precursor of CH₂THF) is a common clinical strategy to enhance the stability of this ternary complex and potentiate the cytotoxic effects of 5-FU.[9]

Inhibition of Thymidylate Synthase by FdUMP.

A Two-Front War: Incorporation into RNA and DNA

Beyond its impact on DNA synthesis, 5-FU wages a second battle by corrupting the integrity of both RNA and DNA.[10]

-

RNA Disruption: The active metabolite FUTP is misincorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine triphosphate (UTP).[7][11] This incorporation disrupts RNA processing and function.[12][13] For instance, the incorporation of FUTP into pre-rRNA impairs its maturation, hindering the production of functional ribosomes, which are essential for protein synthesis.[12] Recent studies have highlighted that this RNA-directed damage may be a dominant mechanism of 5-FU's cytotoxicity in certain cancers, such as those of the gastrointestinal tract.[12][14]

-

DNA Damage: The metabolite FdUTP can be incorporated into DNA by DNA polymerases in place of dTTP.[11] This abnormal nucleotide incorporation leads to DNA strand breaks and triggers a DNA damage response, further contributing to cell death.[8]

The dual mechanisms of TS inhibition and nucleic acid incorporation create a powerful and multifaceted attack on cancer cells, making it more difficult for them to develop resistance.

Part 2: The Promise of Deuteration: A Hypothetical Deuterated 5-Fluorouracil Analogue

The field of medicinal chemistry is continually seeking innovative strategies to enhance the therapeutic index of existing drugs. One such approach that has gained significant traction is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium.[15] This seemingly subtle modification can have profound effects on a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE) .

The Kinetic Isotope Effect: A Primer

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium. This slowing of metabolism can lead to several desirable pharmacokinetic changes, including:

-

Increased half-life and drug exposure: A slower rate of metabolism can result in the drug remaining in the body for a longer period, leading to increased overall exposure.[15]

-

Reduced formation of toxic metabolites: If a drug's toxicity is associated with a particular metabolite, deuteration at the site of metabolic conversion can decrease the formation of that harmful byproduct.[7]

-

Improved oral bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

Hypothesizing a Deuterated 5-FU: Targeting Metabolic Liabilities

The clinical utility of 5-FU is often limited by its narrow therapeutic index and significant inter-patient variability in its pharmacokinetics. A major contributor to this variability is the enzyme dihydropyrimidine dehydrogenase (DPD) , which is the rate-limiting enzyme in the catabolism of 5-FU.[7] Up to 80% of an administered dose of 5-FU is catabolized by DPD in the liver to the inactive and less toxic metabolite, dihydrofluorouracil (DHFU).[10] Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, resulting in severe and potentially fatal toxicity from standard doses of 5-FU.[7]

A strategically deuterated 5-FU analogue could potentially address these challenges. By replacing the hydrogen atom at the C6 position of the pyrimidine ring with deuterium, we can hypothesize the following effects on its mechanism of action and pharmacology:

Hypothetical Impact of Deuteration on 5-FU Metabolism.

-

Slower DPD-mediated Catabolism: The reduction of the C6 position of 5-FU by DPD involves the cleavage of a C-H bond. Replacing this hydrogen with deuterium would introduce a kinetic isotope effect, slowing down this rate-limiting catabolic step.

-

Increased Bioavailability and Half-Life: A reduced rate of catabolism would lead to a longer plasma half-life and increased area under the curve (AUC) for the deuterated 5-FU analogue. This could potentially allow for lower or less frequent dosing to achieve the same therapeutic exposure.

-

Enhanced Anabolic Activation: By shunting more of the parent drug away from the catabolic pathway, a greater proportion of the deuterated 5-FU would be available for conversion to its active cytotoxic metabolites (FdUMP, FUTP, and FdUTP). This could lead to enhanced target engagement and potentially greater antitumor efficacy.

-

Reduced Inter-patient Variability: The impact of genetic polymorphisms in DPYD that lead to reduced DPD activity might be less pronounced with a deuterated analogue, as the rate of catabolism would already be attenuated. This could lead to more predictable pharmacokinetics and a wider therapeutic window.

It is important to emphasize that this is a hypothetical scenario, as a deuterated 5-FU analogue for therapeutic use has not been clinically developed. However, the principles of the kinetic isotope effect provide a strong rationale for exploring this avenue of drug development to optimize the therapeutic potential of this long-standing anticancer agent.

Experimental Protocols: A Glimpse into the Lab

To assess the efficacy of novel anticancer agents like a hypothetical deuterated 5-FU, a battery of in vitro and in vivo experiments are essential. A foundational in vitro assay is the determination of a compound's cytotoxicity against cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay using the MTT Method

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-FU and its deuterated analogue in a cancer cell line (e.g., HT-29 colon cancer cells).

Materials:

-

HT-29 colon cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

5-Fluorouracil (stock solution in DMSO)

-

Deuterated 5-Fluorouracil (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 5-FU and its deuterated analogue in complete DMEM. Remove the old media from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).

-

Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC₅₀ value using a suitable software package.

Self-Validation and Causality: This protocol includes essential controls (vehicle and blank) to ensure that the observed effects are due to the drugs and not the solvent or background absorbance. The dose-response curve generated from the serial dilutions allows for a quantitative determination of potency (IC₅₀), providing a robust measure of cytotoxicity. The choice of a 72-hour incubation period is based on the cell doubling time and allows for the full cytotoxic effects of an antimetabolite drug like 5-FU to manifest.

Quantitative Data Summary

While a direct comparison of a therapeutic deuterated 5-FU analogue with 5-FU is not available from clinical data, preclinical studies on other deuterated drugs have shown significant improvements in pharmacokinetic parameters. The following table illustrates the potential impact of deuteration on key pharmacokinetic parameters based on the principles of the kinetic isotope effect.

| Parameter | Standard 5-Fluorouracil (5-FU) | Hypothetical Deuterated 5-FU | Rationale for Change |

| Plasma Half-life (t½) | Short (approx. 10-20 minutes) | Longer | Slower catabolism by DPD due to the kinetic isotope effect. |

| Area Under the Curve (AUC) | Variable | Increased and more consistent | Reduced first-pass metabolism and slower clearance. |

| Metabolism by DPD | >80% of administered dose[10] | Reduced | The C-D bond at the site of metabolism is stronger than the C-H bond. |

| Formation of Active Metabolites | Anabolic conversion of a fraction of the dose | Potentially Increased | Shifting the metabolic balance from catabolism to anabolism. |

| Inter-patient Pharmacokinetic Variability | High, influenced by DPD genetics | Potentially Reduced | The impact of DPD polymorphisms may be lessened due to the inherently slower metabolism. |

Conclusion and Future Directions

5-Fluorouracil remains a stalwart in the armamentarium against cancer, its efficacy rooted in a multi-pronged attack on DNA synthesis and RNA function. A thorough understanding of its complex metabolic pathways and mechanisms of action is paramount for optimizing its clinical use and overcoming mechanisms of resistance.

The exploration of deuterated analogues of established drugs represents a promising frontier in drug development. While a therapeutic deuterated 5-FU has yet to emerge, the application of the kinetic isotope effect to this venerable molecule holds the theoretical potential to refine its pharmacokinetic profile, enhance its therapeutic index, and provide a more consistent and predictable treatment option for cancer patients. Further preclinical investigation into strategically deuterated 5-FU analogues is warranted to translate this compelling scientific rationale into tangible clinical benefits.

References

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH . Available at: [Link]

-

Fluorouracil - Wikipedia . Available at: [Link]

-

Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects . Available at: [Link]

-

Cancer biologists discover a new mechanism for an old drug | MIT News . Available at: [Link]

-

5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - Frontiers . Available at: [Link]

-

What is the mechanism of Fluorouracil? - Patsnap Synapse . Available at: [Link]

-

Fluorouracil (5FU) | Cancer information . Available at: [Link]

-

Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central . Available at: [Link]

-

5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed . Available at: [Link]

-

Mechanisms of action of FdUMP: Metabolite activation and thymidylate synthase inhibition - Spandidos Publications . Available at: [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES . Available at: [Link]

-

Fluorodeoxyuridylate - Wikipedia . Available at: [Link]

-

The kinetic isotope effect in the search for deuterated drugs . Available at: [Link]

-

Mechanisms of action of FdUMP: Metabolite activation and thymidylate synthase inhibition - Amsterdam UMC . Available at: [Link]

-

Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC - PubMed Central . Available at: [Link]

-

Biochemical and Clinical Pharmacology of 5-Fluorouracil | CancerNetwork . Available at: [Link]

-

Resistance to 5-fluorouracil: The molecular mechanisms of development in colon cancer cells - Ovid . Available at: [Link]

-

What is the mechanism of 5-Fluorodeoxyuridine? - Patsnap Synapse . Available at: [Link]

-

Thymidylate synthase and 5-fluorouracil: a cautionary tale . Available at: [Link]

-

Deuterated drug - Wikipedia . Available at: [Link]

-

Mechanism of action of 5-fluorouracil (5-FU). 5-Fluorouracil is... - ResearchGate . Available at: [Link]

-

The kinetic isotope effect in the search for deuterated drugs - PubMed . Available at: [Link]

-

5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC - PubMed Central . Available at: [Link]

-

5-Fluorouracil incorporation into RNA and DNA in... : Annals of Oncology - Ovid . Available at: [Link]

-

Mechanisms of innate resistance to thymidylate synthase inhibition after 5-fluorouracil. Available at: [Link]

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed . Available at: [Link]

-

Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients - PubMed . Available at: [Link]

-

The kinetic isotope effect in the search for deuterated drugs - ResearchGate . Available at: [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx . Available at: [Link]

-

Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... - ResearchGate . Available at: [Link]

-

Elevation of Thymidylate Synthase following 5-Fluorouracil Treatment Is Prevented by the Addition of Leucovorin in Murine Colon - AACR Journals . Available at: [Link]

-

Metabolic pathway of 5-fluorouracil. From reference 81. Dihydropyrimidine dehydrogenase, DPD; Fluorodihydrouracil, H2FU. - ResearchGate . Available at: [Link]

-

New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA - IMAPAC . Available at: [Link]

-

novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - Oxford Academic . Available at: [Link]

-

Comparison of pharmacokinetics of 5-fluorouracil and 5-fluorouracil with concurrent thymidine infusions in a Phase I trial - PubMed . Available at: [Link]

-

5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate . Available at: [Link]

-

Understanding the Strength of 5-Fluorouracil: A Deep Dive Into Its Pharmacokinetics . Available at: [Link]

-

The synthesis of 18 F-5-fluorouracil. VII - PubMed . Available at: [Link]

-

Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed . Available at: [Link]

-

Fluorouracil - StatPearls - NCBI Bookshelf . Available at: [Link]

-

Comparison of 5-fluorouracil pharmacokinetics in whole blood, plasma, and red blood cells in patients with colorectal cancer - PubMed . Available at: [Link]

-

Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed . Available at: [Link]

-

UFT: Mechanism of Drug Action | CancerNetwork . Available at: [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - PubMed Central - NIH . Available at: [Link]

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH . Available at: [Link]

Sources

- 1. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. clearsynth.com [clearsynth.com]